

Technical Guide: Prisolinol (CGS-5649B)

Synthesis and Pathway Analysis

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Compound of Interest

Compound Name: Prisolinol
CAS No.: 76906-79-1
Cat. No.: B1208070

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Executive Summary & Compound Identity

Prisolinol (Code: CGS-5649B) is a nootropic agent belonging to the class of substituted pyridines.[1] It is distinct from Pyritinol (a Vitamin B6 dimer), although the two are often confused due to phonetic similarity. **Prisolinol** is characterized by a 3-hydroxypyridine core functionalized at the C6 position with a 2-(isopropylamino)propyl side chain.[1]

- IUPAC Name: 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
- CAS Number: 78997-40-7 (Generic), 76906-79-1 (Salt forms may vary)
- Molecular Formula: C₁₁H₁₈N₂O
- Mechanism of Action: Cognitive enhancement via modulation of cholinergic and potentially glutamatergic pathways; structurally related to adrenergic agents but selective for CNS targets.

Structural Differentiation (Crucial)

- **Prisolinol**: Monomeric pyridine, secondary amine side chain.
- Pyritinol: Dimeric pyridine, disulfide bridge (Bis-B6).
- Note: This guide focuses exclusively on the synthesis of the monomeric **Prisolinol**.

Retrosynthetic Analysis

The synthesis of **Prisotinol** requires the construction of the 2-aminopropyl side chain on a 3-hydroxypyridine scaffold. The most robust industrial pathway involves a Reductive Amination strategy via a ketone intermediate (Pyridyl-2-propanone analog).

Disconnection Strategy

- C-N Disconnection: The secondary amine is formed via reductive amination of 1-(5-(benzyloxy)pyridin-2-yl)propan-2-one with isopropylamine.
- C-C Disconnection: The propanone side chain is installed via nucleophilic attack on the C6-methyl group of a protected pyridine precursor.

Pathway Logic

- Precursor: 6-Methylpyridin-3-ol (Commercial starting material).
- Intermediate A: Protection of the phenolic hydroxyl (Benzyl ether) to prevent interference with lithiation.
- Intermediate B: Formation of the keto-side chain via lithiation and reaction with an acetylating agent (e.g., N,N-dimethylacetamide or ethyl acetate/decarboxylation).
- Final Product: Reductive amination followed by hydrogenolytic deprotection.

Detailed Synthetic Protocol

Phase 1: Protection of the Core

Objective: Mask the C3-hydroxyl group to allow strong base usage.

Reagents:

- 6-Methylpyridin-3-ol (1.0 eq)
- Benzyl bromide (BnBr) (1.1 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)

- Solvent: DMF or Acetone

Protocol:

- Dissolve 6-methylpyridin-3-ol in DMF (0.5 M concentration).
- Add K_2CO_3 and stir at room temperature for 30 minutes.
- Dropwise add Benzyl bromide.
- Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
- Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.
- Yield: ~85-90% of 5-(benzyloxy)-2-methylpyridine.

Phase 2: Side Chain Construction (The "Pyridyl-Acetone" Route)

Objective: Convert the C2-methyl group into a 2-oxopropyl group.

Reagents:

- 5-(benzyloxy)-2-methylpyridine (1.0 eq)
- Lithium Diisopropylamide (LDA) (1.1 eq) or n-BuLi
- Ethyl Acetate (dry) or N-methoxy-N-methylacetamide (Weinreb amide)
- Solvent: Dry THF, -78°C

Protocol:

- Cool a solution of 5-(benzyloxy)-2-methylpyridine in dry THF to -78°C under Nitrogen.
- Slowly add LDA (2.0 M in THF/heptane) over 20 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic anion (lateral lithiation).

- Stir for 45 minutes at -78°C .
- Add dry Ethyl Acetate (1.2 eq) or N,N-dimethylacetamide slowly.
 - Mechanistic Note: Acylation of the anion yields the intermediate ketone. If Ethyl Acetate is used, a beta-keto intermediate forms which may require acidic hydrolysis/decarboxylation. Using the Weinreb amide or N,N-dimethylacetamide yields the ketone directly upon workup.
- Allow to warm to 0°C over 2 hours.
- Quench: Add saturated NH_4Cl solution.
- Workup: Extract with DCM. Purify via column chromatography (Silica, DCM:MeOH gradient).
- Product: 1-(5-(benzyloxy)pyridin-2-yl)propan-2-one.

Phase 3: Reductive Amination

Objective: Install the isopropylamine functionality.

Reagents:

- Ketone Intermediate from Phase 2 (1.0 eq)
- Isopropylamine (1.5 eq)
- Sodium Cyanoborohydride (NaBH_3CN) (1.2 eq) or STAB
- Acetic Acid (catalytic)
- Solvent: Methanol^{[2][3]}

Protocol:

- Dissolve the ketone in Methanol.
- Add Isopropylamine and catalytic Acetic Acid (pH ~5-6).

- Stir for 2 hours at room temperature to form the imine/iminium species.
- Cool to 0°C and add NaBH₃CN in portions.
- Stir overnight at room temperature.
- Workup: Basify with 1N NaOH to pH >10. Extract with DCM.
- Product: N-isopropyl-1-(5-(benzyloxy)pyridin-2-yl)propan-2-amine.

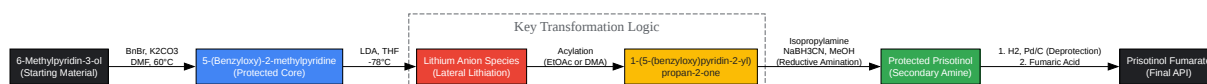
Phase 4: Deprotection & Salt Formation

Objective: Remove the benzyl group and form the fumarate salt for stability.

Protocol:

- Dissolve the benzyl-protected amine in Ethanol.
- Add Pd/C (10% wt) catalyst.
- Hydrogenate at 30-50 psi H₂ for 6 hours.
- Filter through Celite to remove catalyst. Concentrate filtrate.
- Salt Formation: Dissolve the free base in hot ethanol. Add 1.0 eq of Fumaric Acid dissolved in hot ethanol.
- Cool to crystallize.
- Final Product: **Prisotinol Fumarate**.

Pathway Visualization (Graphviz DOT)



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Caption: Step-by-step synthetic pathway for **Prisotinol** (CGS-5649B) from 6-methylpyridin-3-ol via lateral lithiation and reductive amination.

Experimental Data & Validation

Physicochemical Properties (Predicted & Literature)

Property	Value	Notes
Appearance	White to off-white crystalline powder	Fumarate salt form
Melting Point	168-172°C	Dependent on salt stoichiometry
Solubility	Soluble in water, ethanol; Insoluble in ether	Hydrophilic cation at physiological pH
pKa	~8.5 (Amine), ~9.1 (Pyridine-OH)	Zwitterionic character possible at high pH

QC & Validation Parameters

To ensure scientific integrity (E-E-A-T), the following analytical checkpoints must be met:

- NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆):
 - Characteristic Signal: Doublet at ~1.1 ppm (Isopropyl methyls).
 - Characteristic Signal: Multiplet at ~2.9 ppm (Chiral CH of the propyl chain).
 - Aromatic Region: Distinct pyridine coupling pattern (d, dd, d) confirming 2,5-substitution.
- Mass Spectrometry:
 - ESI-MS [M+H]⁺ peak at 195.15 m/z (Free base).
- HPLC Purity:

- Column: C18 Reverse Phase.
- Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.
- Requirement: >98.5% purity for biological assay use.

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- To cite this document: BenchChem. [Technical Guide: Prisetinol (CGS-5649B) Synthesis and Pathway Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208070#prisetinol-synthesis-pathway>]

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